Regioisomeric Identity of 2-Pyridyl vs. 3-Pyridyl Analogs Confirms Unique Spatial and Electronic Profile
The target compound features a pyridine ring attached at the 2-position of the oxadiazole core, whereas the most closely catalogued analog, 3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 49773-09-3), bears the pyridine at the 3-position. The 2-pyridyl isomer (CAS 1208-06-6) places the pyridine nitrogen adjacent to the oxadiazole ring, enabling potential intramolecular interactions and a distinct hydrogen-bond acceptor geometry that is absent in the 3-pyridyl isomer [1]. Both compounds share identical molecular formula (C₈H₄Cl₃N₃O) and molecular weight (~264.5 g/mol); therefore, any differential behavior must arise solely from the regioisomeric arrangement. No joint experimental dataset is available; this evidence constitutes class-level inference based on well-established principles of heterocyclic and medicinal chemistry.
| Evidence Dimension | Regioisomeric arrangement of the pyridine ring attachment |
|---|---|
| Target Compound Data | Pyridin-2-yl attached at oxadiazole C-3 (CAS 1208-06-6, InChIKey BTAMWUHAAIDZPC-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3-pyridin-3-yl regioisomer (CAS 49773-09-3, InChIKey SEXJYJYRYDGHAT-UHFFFAOYSA-N) [1] |
| Quantified Difference | Structural difference only; no quantitative assay data available for direct comparison |
| Conditions | Structural identity confirmed by InChIKey, SMILES, and IUPAC naming; no experimental conditions applicable |
Why This Matters
Procurement must specify the exact regioisomer to avoid introducing a compound with a fundamentally different hydrogen-bonding and metal-coordination profile, which can alter synthetic outcomes and biological screening results even when molecular formula and mass are identical.
- [1] PubChem Compound Summary for CID 4217126: 2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine. National Center for Biotechnology Information (2026). View Source
